molecular formula C6H13O9P B3061909 alpha-D-Glucopyranose, 6-(dihydrogen phosphate) CAS No. 15209-11-7

alpha-D-Glucopyranose, 6-(dihydrogen phosphate)

Cat. No.: B3061909
CAS No.: 15209-11-7
M. Wt: 260.14 g/mol
InChI Key: NBSCHQHZLSJFNQ-DVKNGEFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

α-D-Glucopyranose, 6-(dihydrogen phosphate) (CAS: 299-31-0), also known as glucose 6-phosphate (G6P), is a critical intermediate in carbohydrate metabolism. Structurally, it consists of a D-glucopyranose ring with a phosphate group esterified to the C6 hydroxyl group in the α-anomeric configuration . This compound plays a central role in glycolysis, gluconeogenesis, and the pentose phosphate pathway, serving as a substrate for enzymes like glucose-6-phosphate dehydrogenase (G6PDH) . Its molecular formula is C₆H₁₃O₉P, with a molecular weight of 260.135 g/mol and a logP value of -4.2, indicating high hydrophilicity .

G6P is synthesized enzymatically via hexokinase-mediated phosphorylation of glucose or chemically through phosphorylation reagents such as phenyl dichlorophosphate in anhydrous conditions . Its sodium salt forms (e.g., monosodium or disodium salts) are commonly used in biochemical assays due to their stability and solubility .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15209-11-7

Molecular Formula

C6H13O9P

Molecular Weight

260.14 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5-,6+/m1/s1

InChI Key

NBSCHQHZLSJFNQ-DVKNGEFBSA-N

SMILES

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O

Other CAS No.

15209-11-7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-D-Glucopyranose, 6-(dihydrogen phosphate) can be synthesized through the phosphorylation of D-glucose. The reaction typically involves the use of phosphorylating agents such as phosphoric acid or phosphoryl chloride under controlled conditions .

Industrial Production Methods: In industrial settings, the production of alpha-D-Glucopyranose, 6-(dihydrogen phosphate) often involves enzymatic methods. Enzymes such as hexokinase catalyze the phosphorylation of glucose using adenosine triphosphate (ATP) as the phosphate donor .

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Glucopyranose, 6-(dihydrogen phosphate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Alpha-D-Glucopyranose, 6-(dihydrogen phosphate) has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranose, 6-(dihydrogen phosphate) involves its role as an intermediate in metabolic pathways. It is phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis or the pentose phosphate pathway. It acts as a substrate for various enzymes, including glucose-6-phosphate dehydrogenase and phosphoglucomutase .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and biochemical distinctions between G6P and related phosphorylated carbohydrates:

Table 1: Comparative Analysis of α-D-Glucopyranose, 6-(dihydrogen phosphate) and Analogues

Compound Name CAS Number Molecular Formula Phosphate Position Key Biological Role Distinctive Properties
α-D-Glucopyranose, 6-(dihydrogen phosphate) 299-31-0 C₆H₁₃O₉P C6 Glycolysis, pentose phosphate pathway Substrate for G6PDH; logP = -4.2
Glucose 1-phosphate 29732-59-0 C₆H₁₃O₉P C1 Glycogen metabolism Intermediate in starch/glycogen synthesis
Fructose 6-phosphate 643-13-0 C₆H₁₃O₉P C6 (fructose) Glycolysis intermediate Isomerized to G6P via phosphohexose isomerase
Sucrose 6-phosphate 22372-29-8 C₁₂H₂₃O₁₄P C6 (glucose unit) Plant sugar signaling Regulates sucrose biosynthesis in plants
α-D-Glucopyranose, 1-(dihydrogen phosphate) 230954-92-4 C₆H₁₁O₉P⁻²·2Na⁺·H₂O C1 Glycogen breakdown Forms UDP-glucose in glycogenolysis

Key Comparisons

Phosphate Position and Metabolic Roles :

  • G6P’s C6 phosphate group directs it toward glycolysis or the pentose phosphate pathway, whereas glucose 1-phosphate (C1-phosphate) is channeled into glycogen or starch metabolism .
  • Fructose 6-phosphate , an isomer of G6P, is interconvertible via phosphoglucoisomerase but primarily feeds into the glycolysis pathway .

Structural and Functional Specificity: Sucrose 6-phosphate contains a disaccharide (glucose-fructose) backbone with a phosphate on the glucose unit. α-D-Glucopyranose, 1-(dihydrogen phosphate) participates in nucleotide sugar synthesis (e.g., UDP-glucose), contrasting with G6P’s role in energy production .

Synthesis and Stability: G6P is synthesized via enzymatic phosphorylation (hexokinase) or chemical methods using reagents like phenyl dichlorophosphate . In contrast, 6-chloro-6-deoxy-D-glucose derivatives (e.g., 6-Chloro-6-deoxy-α-D-glucopyranose) are synthesized through halogenation, yielding non-metabolizable analogs used in tracer studies .

Receptor Binding and Selectivity :

  • Macrocyclic receptors exhibit 10.51 logβ₁₂ affinity for dihydrogen phosphate (e.g., G6P), compared to 8.46 logβ₁₂ for acetate , highlighting the specificity of phosphate-group interactions in biochemical systems .

Research Findings

  • Enzymatic Assays : G6P is quantifiable via NADPH formation in G6PDH-coupled assays, distinguishing it from fructose 6-phosphate, which requires isomerase conversion for detection .
  • Thermodynamic Stability : G6P’s phosphate group at C6 enhances its solubility and stability in aqueous buffers (pH 5–8), whereas C1-phosphorylated analogs like glucose 1-phosphate are more prone to hydrolysis under acidic conditions .
  • Industrial Applications: Sodium salts of G6P are preferred in diagnostic kits due to their purity (>95% by HPLC), while barium salts of lactose 1-phosphate (CAS: 103404-65-5) are used in niche biochemical applications .

Biological Activity

Alpha-D-Glucopyranose, 6-(dihydrogen phosphate) is a phosphorylated derivative of glucose that plays significant roles in various biological processes. This compound is involved in metabolic pathways, cellular signaling, and has potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₁₃O₈P
  • Molecular Weight : 228.14 g/mol
  • Structure : The compound consists of a glucopyranose ring with a phosphate group attached to the sixth carbon.

Biological Functions

Alpha-D-Glucopyranose, 6-(dihydrogen phosphate) is primarily known for its role in carbohydrate metabolism. It acts as a substrate for various enzymes and is crucial in several metabolic pathways:

  • Glycolysis : It participates in the conversion of glucose to glucose-6-phosphate, which is a key step in glycolysis.
  • Gluconeogenesis : It plays a role in the synthesis of glucose from non-carbohydrate sources.
  • Pentose Phosphate Pathway (PPP) : It contributes to the production of NADPH and ribose-5-phosphate, essential for anabolic reactions and nucleotide synthesis.

Enzymatic Interactions

The biological activity of alpha-D-glucopyranose, 6-(dihydrogen phosphate) is mediated through its interactions with various enzymes:

  • Hexokinase : Catalyzes the phosphorylation of glucose to form glucose-6-phosphate.
  • Phosphoglucomutase : Converts glucose-1-phosphate to glucose-6-phosphate, facilitating the interconversion between different sugar phosphates.
  • Aldo-Keto Reductase : Involved in the reduction of carbonyl compounds and plays a role in the polyol pathway during hyperglycemia .

Case Studies

  • Metabolic Regulation :
    • A study demonstrated that alpha-D-glucopyranose, 6-(dihydrogen phosphate) acts as an allosteric regulator of phosphofructokinase (PFK), enhancing its activity under certain conditions. This regulation is crucial for maintaining energy homeostasis during metabolic stress .
  • Antioxidant Properties :
    • Research indicated that derivatives of glucose phosphates exhibit significant antioxidant activity. In vitro assays showed that these compounds can scavenge free radicals effectively, suggesting potential protective roles against oxidative stress .
  • Immunomodulatory Effects :
    • A recent investigation highlighted that alpha-D-glucopyranose, 6-(dihydrogen phosphate) enhances splenocyte proliferation, indicating its role in modulating immune responses. This effect was attributed to its ability to activate specific signaling pathways involved in immune cell activation .

Data Tables

Biological ActivityMechanismReference
GlycolysisSubstrate for hexokinase
Antioxidant ActivityFree radical scavenging
ImmunomodulationEnhances splenocyte proliferation
Allosteric RegulationActivates phosphofructokinase (PFK)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-D-Glucopyranose, 6-(dihydrogen phosphate)
Reactant of Route 2
Reactant of Route 2
alpha-D-Glucopyranose, 6-(dihydrogen phosphate)

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